molecular formula C17H28O6 B14704727 Butyl prop-2-enoate;ethyl prop-2-enoate;methyl 2-methylprop-2-enoate CAS No. 25767-43-5

Butyl prop-2-enoate;ethyl prop-2-enoate;methyl 2-methylprop-2-enoate

Cat. No.: B14704727
CAS No.: 25767-43-5
M. Wt: 328.4 g/mol
InChI Key: RQXFWVUFHGHTKK-UHFFFAOYSA-N
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Description

Butyl prop-2-enoate, ethyl prop-2-enoate, and methyl 2-methylprop-2-enoate are organic compounds that belong to the ester family. These compounds are commonly used in various industrial applications due to their unique chemical properties. They are often utilized as monomers in the production of polymers and copolymers, which are essential in the manufacturing of plastics, coatings, adhesives, and other materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl prop-2-enoate, ethyl prop-2-enoate, and methyl 2-methylprop-2-enoate typically involves esterification reactions. For instance, butyl prop-2-enoate can be synthesized by the esterification of acrylic acid with n-butanol in the presence of a catalyst such as sulfuric acid. The reaction is followed by neutralization, water washing, alcohol removal, and distillation to obtain the final product .

Industrial Production Methods

Industrial production of these esters often involves large-scale esterification processes. The raw materials, such as acrylic acid and the corresponding alcohols (n-butanol, ethanol, and methanol), are reacted in the presence of catalysts under controlled temperature and pressure conditions. The products are then purified through distillation and other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Butyl prop-2-enoate, ethyl prop-2-enoate, and methyl 2-methylprop-2-enoate undergo various chemical reactions, including:

    Polymerization: These esters can polymerize to form homopolymers or copolymers.

    Hydrolysis: They can be hydrolyzed to produce the corresponding alcohols and acids.

    Transesterification: These esters can undergo transesterification reactions to form different esters.

Common Reagents and Conditions

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under controlled temperature conditions.

    Hydrolysis: Acidic or basic conditions are used to catalyze the hydrolysis reaction.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the reaction.

Major Products Formed

    Polymerization: Polymers and copolymers used in plastics, coatings, and adhesives.

    Hydrolysis: Corresponding alcohols (n-butanol, ethanol, methanol) and acids (acrylic acid, methacrylic acid).

    Transesterification: Different esters depending on the alcohol used in the reaction.

Scientific Research Applications

Butyl prop-2-enoate, ethyl prop-2-enoate, and methyl 2-methylprop-2-enoate have various scientific research applications:

    Chemistry: Used as monomers in the synthesis of polymers and copolymers.

    Biology: Utilized in the development of biomaterials and drug delivery systems.

    Medicine: Investigated for their potential use in medical adhesives and coatings for medical devices.

    Industry: Employed in the production of coatings, adhesives, and plasticizers.

Mechanism of Action

The mechanism of action of these esters involves their ability to undergo polymerization and other chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in polymerization, the ester groups react with initiators to form long polymer chains. In biological applications, the esters may interact with cellular components to achieve the desired effect .

Comparison with Similar Compounds

Similar Compounds

  • Methyl methacrylate
  • Ethyl acrylate
  • Butyl acrylate
  • 2-Hydroxyethyl acrylate

Uniqueness

Butyl prop-2-enoate, ethyl prop-2-enoate, and methyl 2-methylprop-2-enoate are unique due to their specific chemical structures, which impart distinct properties such as reactivity and solubility. These properties make them suitable for specific industrial and research applications that similar compounds may not be able to fulfill .

Properties

CAS No.

25767-43-5

Molecular Formula

C17H28O6

Molecular Weight

328.4 g/mol

IUPAC Name

butyl prop-2-enoate;ethyl prop-2-enoate;methyl 2-methylprop-2-enoate

InChI

InChI=1S/C7H12O2.2C5H8O2/c1-3-5-6-9-7(8)4-2;1-4(2)5(6)7-3;1-3-5(6)7-4-2/h4H,2-3,5-6H2,1H3;1H2,2-3H3;3H,1,4H2,2H3

InChI Key

RQXFWVUFHGHTKK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=C.CCOC(=O)C=C.CC(=C)C(=O)OC

physical_description

Liquid;  Dry Powder

Related CAS

25767-43-5

Origin of Product

United States

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